AChE Inhibitory Potency: Class-Level Benchmarking Against Tacrine
Although the precise KI of CAS 923461-73-8 against AChE has not been reported in isolation, closely related N-substituted sulfonyl amides bearing the 1,3,4-oxadiazole core (compounds 6a–j) display AChE KI values in the range of 23.11–52.49 nM . By comparison, the clinically used AChE inhibitor tacrine exhibits a significantly higher KI (typically >100 nM under comparable assay conditions), indicating that the oxadiazole-sulfonamide class can achieve approximately 2- to 5-fold greater potency at the enzyme level. This places CAS 923461-73-8 structurally within a potency-favoured class, though direct measurement is required to confirm its specific rank-order.
| Evidence Dimension | AChE inhibitory potency (KI) |
|---|---|
| Target Compound Data | Not determined individually; expected within the class range of 23.11–52.49 nM based on structural homology |
| Comparator Or Baseline | Tacrine (first-generation AChE inhibitor) KI >100 nM |
| Quantified Difference | Approximately 2–5× lower KI (higher potency) for the oxadiazole-sulfonamide class versus tacrine |
| Conditions | In vitro enzyme inhibition assay; source of AChE not specified in class publication |
Why This Matters
Projecting potency class-level advantage over a legacy drug helps prioritize procurement for AChE-focused screening cascades, provided the user verifies the specific KI for CAS 923461-73-8.
- [1] Güleç Ö, Türkeş C, Arslan M, et al. Mol Divers. 2022 Oct;26(5):2825-2845. doi:10.1007/s11030-022-10422-8 View Source
